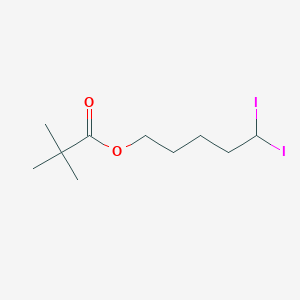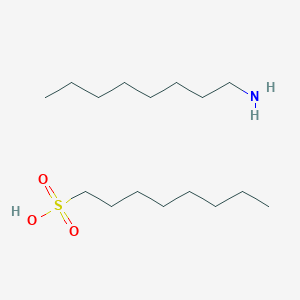
N-Acetyl-L-histidylglycyl-L-methioninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-histidylglycyl-L-methioninamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of an acetylated histidine residue, a glycine residue, and a methioninamide residue, forming a tripeptide sequence. The presence of these specific amino acids and their modifications contribute to the compound’s distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-histidylglycyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (L-methioninamide) to a solid resin support. Subsequent amino acids (glycine and N-acetyl-L-histidine) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group to allow the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired quantity and purity. Automation of SPPS allows for efficient and reproducible synthesis, making it suitable for industrial applications. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.
化学反应分析
Types of Reactions
N-Acetyl-L-histidylglycyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of disulfide bonds, if present, can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: The acetyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation reagents such as acetic anhydride or succinic anhydride can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with different acyl groups replacing the acetyl group.
科学研究应用
N-Acetyl-L-histidylglycyl-L-methioninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
作用机制
The mechanism of action of N-Acetyl-L-histidylglycyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylated histidine residue may play a role in binding to metal ions or active sites of enzymes, while the methioninamide residue could be involved in redox reactions. The glycine residue provides flexibility to the peptide backbone, allowing it to adopt various conformations necessary for its biological activity.
相似化合物的比较
Similar Compounds
N-Acetyl-L-histidine: Contains an acetylated histidine residue but lacks the glycine and methioninamide residues.
N-Acetyl-L-methionine: Contains an acetylated methionine residue but lacks the histidine and glycine residues.
N-Acetyl-L-glycine: Contains an acetylated glycine residue but lacks the histidine and methioninamide residues.
Uniqueness
N-Acetyl-L-histidylglycyl-L-methioninamide is unique due to its specific tripeptide sequence and the presence of both acetylated histidine and methioninamide residues. This combination of amino acids and modifications imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
820236-65-5 |
|---|---|
分子式 |
C15H24N6O4S |
分子量 |
384.5 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C15H24N6O4S/c1-9(22)20-12(5-10-6-17-8-19-10)15(25)18-7-13(23)21-11(14(16)24)3-4-26-2/h6,8,11-12H,3-5,7H2,1-2H3,(H2,16,24)(H,17,19)(H,18,25)(H,20,22)(H,21,23)/t11-,12-/m0/s1 |
InChI 键 |
AVLJIWQYZUWRDO-RYUDHWBXSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N |
规范 SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCSC)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)

![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)


![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)





![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)

